2,2′-Thiodiessigsäure-13C4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

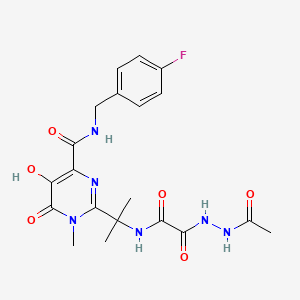

2,2′-Thiodiacetic Acid , a versatile ligand known for its multidendate and chelating coordination abilities with many metals, has been a subject of interest in the field of chemical and crystal engineering as well as in supramolecular chemistry. This compound is notable for its hydrogen bonding capabilities which contribute to the thermal and mechanical stability of its crystal structures. These structures are often analyzed through various spectroscopies and crystallography, highlighting the significant role of 2,2′-Thiodiacetic Acid in forming unique supramolecular networks (Gomathi & Theivarasu, 2017).

Synthesis Analysis

The synthesis of compounds involving 2,2′-Thiodiacetic Acid often results in the formation of hydrogen-bonded assemblies that enhance the stability of molecular crystals. These assemblies have been explored through the synthesis and characterization of salts formed with ethylenediamine and o-phenylenediamine, where 2,2′-Thiodiacetic Acid deprotonates these diamines to form anions of different valencies, leading to diverse supramolecular architectures (Gomathi & Theivarasu, 2017).

Molecular Structure Analysis

The molecular structure of 2,2′-Thiodiacetic Acid complexes showcases different ring motifs and supramolecular networks, which are extended into three-dimensional structures. These are formed through interactions with cations, showcasing the compound's ability to form linear and zigzag chains in its salt forms. The detailed study of these structures through X-ray diffraction has provided insights into the compound's versatile coordination capabilities (Gomathi & Theivarasu, 2017).

Chemical Reactions and Properties

2,2′-Thiodiacetic Acid reacts with aliphatic and aromatic diamines, leading to the formation of salts with distinctive supramolecular structures. These reactions underscore the compound's role in supramolecular chemistry, where it serves as a building block for creating complex molecular architectures. Its ability to engage in hydrogen bonding significantly influences the stability and structure of the resulting supramolecular assemblies (Gomathi & Theivarasu, 2017).

Wissenschaftliche Forschungsanwendungen

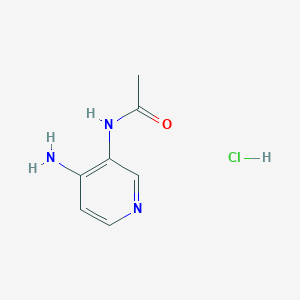

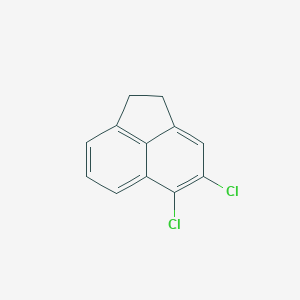

Bildung von Mehrkomponentenkristallen

2,2′-Thiodiessigsäure (H 2 tda) wird bei der Synthese und Charakterisierung von Mehrkomponentenkristallen verwendet, die mit 2,6-Diaminopurin (Hdap) oder N9- (2-Hydroxyethyl)adenin (9heade) gebildet werden {svg_1}. Diese Kristalle liegen in einer Salzform und nicht in einer Kokristallform vor, wie durch Einkristall-Röntgendiffraktometrie bestätigt wurde {svg_2}. Diese Analyse bestätigte den Protonentransfer von der 2,2′-Thiodiessigsäure zu den basischen Gruppen der Koforme {svg_3}.

Koordinations- und Chelatfähigkeiten

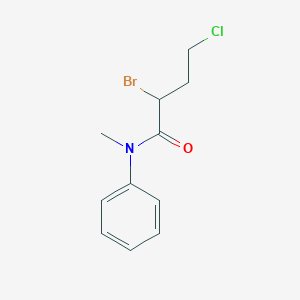

2,2′-Thiodiessigsäure ist eine vielseitige dicarbonsaure Organoschwefelverbindung und wurde umfassend auf ihre mehrzähligen Koordinations- und Chelatfähigkeiten mit verschiedenen Übergangsmetallen untersucht {svg_4}.

Antibakterielles und zytotoxisches Mittel

Einige Studien haben seine Wirksamkeit als starkes antibakterielles und zytoxisches Mittel gezeigt {svg_5}.

Safety and Hazards

2,2’-Thiodiacetic Acid-13C4 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 2,2′-Thiodiacetic Acid-13C4 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "13C4-labeled acetic anhydride", "thiophenol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Thiophenol is reacted with sodium hydroxide to form sodium thiophenolate.", "Step 2: 13C4-labeled acetic anhydride is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then acidified with hydrochloric acid to form the crude product.", "Step 4: The crude product is extracted with diethyl ether and washed with sodium bicarbonate and water.", "Step 5: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the final product, 2,2′-Thiodiacetic Acid-13C4." ] } | |

CAS-Nummer |

132090-49-4 |

Molekularformel |

¹³C₄H₆O₄S |

Molekulargewicht |

154.12 |

Synonyme |

2,2’-Thiobisacetic Acid-13C4; Thiobisacetic Acid-13C4; (Carboxymethylthio)acetic Acid-13C4; 2,2’-Thiobis[acetic acid]-13C4; 2,2’-Thiodiethanoic Acid-13C4; 2,2’-Thiodiglycolic Acid-13C4; Dicarboxymethyl Sulfide-13C4; Dimethylsulfide-α,α’-dicarboxylic |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)

![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)